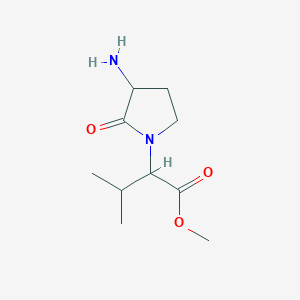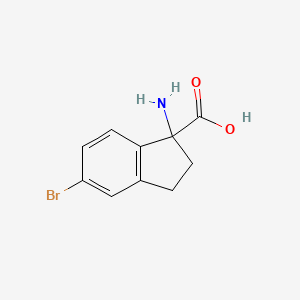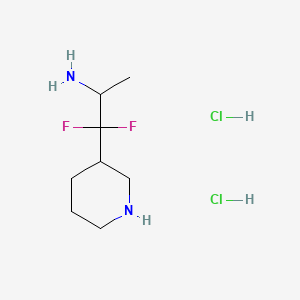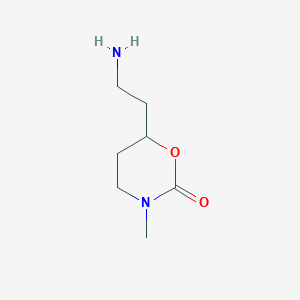
6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic compound that features an oxazinanone ring with an aminoethyl and a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aminoethyl group.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one: shares similarities with other oxazinanone derivatives, such as 6-(2-hydroxyethyl)-3-methyl-1,3-oxazinan-2-one and 6-(2-aminoethyl)-3-ethyl-1,3-oxazinan-2-one.
Aminoethyl derivatives: Compounds like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-9-5-3-6(2-4-8)11-7(9)10/h6H,2-5,8H2,1H3 |
Clave InChI |
QKMUARYDJCWQRG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(OC1=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



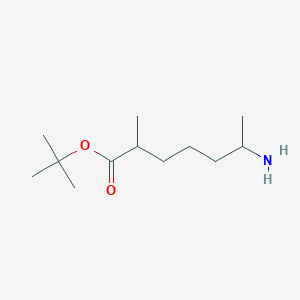

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)

![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
